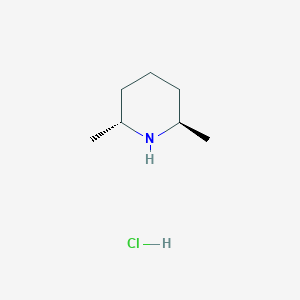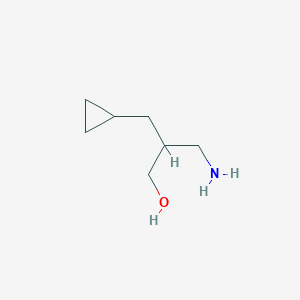
(2R,6R)-2,6-Dimethylpiperidinhydrochlorid
Übersicht
Beschreibung
(2R,6R)-2,6-dimethylpiperidine hydrochloride is a chiral compound with significant importance in various scientific fields. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.
Wissenschaftliche Forschungsanwendungen
(2R,6R)-2,6-dimethylpiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and agrochemicals, where its chiral properties are essential for the activity of the final products
Wirkmechanismus
Target of Action
The primary target of (2R,6R)-2,6-dimethylpiperidine hydrochloride, also known as (2R,6R)-hydroxynorketamine, is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor . This compound enhances AMPA receptor-mediated excitatory post-synaptic potentials .
Mode of Action
(2R,6R)-2,6-dimethylpiperidine hydrochloride interacts with its target, the AMPA receptor, by enhancing its activity . This interaction results in changes in neuronal activity, specifically in the CA1 region of hippocampal slices .
Biochemical Pathways
The action of (2R,6R)-2,6-dimethylpiperidine hydrochloride affects several biochemical pathways. It enhances AMPA receptor-mediated excitatory post-synaptic potentials . Additionally, it decreases intracellular D-serine concentrations in PC-12 cells , a co-agonist of the NMDA receptor, suggesting an influence on glutamatergic signaling.
Pharmacokinetics
It is known that this compound is a metabolite of ketamine .
Result of Action
The molecular and cellular effects of (2R,6R)-2,6-dimethylpiperidine hydrochloride’s action include enhanced AMPA receptor activity and decreased intracellular D-serine concentrations . These changes can lead to alterations in neuronal activity and synaptic transmission .
Action Environment
The action, efficacy, and stability of (2R,6R)-2,6-dimethylpiperidine hydrochloride can be influenced by various environmental factors. For instance, the frequency of administration can modulate the compound’s effects on memory . .
Biochemische Analyse
Biochemical Properties
(2R,6R)-2,6-Dimethylpiperidine hydrochloride has been found to interact with various biomolecules. It has been reported to increase cortical electroencephalographic gamma power , suggesting that it may interact with enzymes and proteins involved in neuronal signaling .
Cellular Effects
The effects of (2R,6R)-2,6-Dimethylpiperidine hydrochloride on cells are still being elucidated. It has been suggested that it may influence cell function by modulating signaling pathways and gene expression .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to changes in gene expression .
Metabolic Pathways
It is a metabolite of ketamine , suggesting that it may interact with enzymes or cofactors involved in the metabolism of this parent compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6R)-2,6-dimethylpiperidine hydrochloride typically involves chiral resolution techniques. One common method includes the preparation of ®-norketamine via chiral resolution from racemic norketamine using L-pyroglutamic acid . This process ensures the selective production of the desired enantiomer.
Industrial Production Methods
In industrial settings, the synthesis of (2R,6R)-2,6-dimethylpiperidine hydrochloride may involve large-scale chiral resolution processes. These methods are optimized for high yield and purity, often utilizing advanced chromatographic techniques and crystallization methods to achieve the desired enantiomeric excess.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,6R)-2,6-dimethylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Typical nucleophiles include alkoxides, thiolates, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,6R)-hydroxynorketamine: A metabolite of ketamine with similar chiral properties and biological activities.
(2S,6S)-hydroxynorketamine: Another enantiomer of hydroxynorketamine with distinct pharmacological effects.
Uniqueness
(2R,6R)-2,6-dimethylpiperidine hydrochloride is unique due to its specific stereochemistry, which significantly influences its chemical reactivity and biological activity. Its ability to interact with AMPA receptors and modulate synaptic transmission sets it apart from other similar compounds.
Eigenschaften
IUPAC Name |
(2R,6R)-2,6-dimethylpiperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6-4-3-5-7(2)8-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDXCVQZZVVOGO-ZJLYAJKPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@H](N1)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130291-36-0 | |
| Record name | (2R,6R)-2,6-dimethylpiperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-5-(3-methoxy-4-(octyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2544406.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyloxolane-2-carboxamide](/img/structure/B2544407.png)
![2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2544408.png)



![3-(3-ethoxyphenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/new.no-structure.jpg)
![3-[4-CHLORO-5-(3,4-DIMETHOXYPHENYL)THIENO[2,3-D]PYRIMIDIN-2-YL]PYRIDINE](/img/structure/B2544418.png)

![N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2544423.png)

![4-tert-butyl-N-{[4-(morpholine-4-carbonyl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B2544427.png)


